Home > Products > Screening Compounds P27189 > 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione -

7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-4011518
CAS Number:
Molecular Formula: C13H18N6O4
Molecular Weight: 322.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This class of compounds shares the core pyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-dione structure with the target compound. The key difference lies in the 7-position substitution, with these compounds featuring a selenoxo group instead of the amino and nitro groups found in the target compound. []
  • Relevance: These compounds highlight the feasibility of synthesizing diversely substituted pyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones, showcasing the versatility of the core structure for exploring various biological activities. The presence of a selenoxo group in these compounds, as opposed to the amino and nitro groups in 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, presents an interesting avenue for investigating potential differences in reactivity and pharmacological profiles. []

1,3-Dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This group of compounds shares the 1,3-dimethylpyrimidine-2,4(1H,3H)-dione moiety with the target compound. They are intermediates in synthesizing 5-[(E)-aryloxymethylidene]-1,3,8trimethyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4(1H,3H)diones, displaying bioactive potential. []
  • Relevance: The shared 1,3-dimethylpyrimidine-2,4(1H,3H)-dione core between these compounds and 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione emphasizes this structure as a common building block in medicinal chemistry. While not directly analogous in their final structure, the shared intermediate stage underscores the potential for diverse synthetic modifications and resultant biological activities. []

6-Aryl-1,3-dimethyl-5H-pyrimido[4,5-b][1,4]diazepine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds shares the 1,3-dimethylpyrimidine-2,4(1H,3H)-dione substructure with the target compound. These derivatives are synthesized via a multistep process involving triethyl orthoacetate and display structural similarities to other bioactive heterocycles. []
  • Relevance: The common 1,3-dimethylpyrimidine-2,4(1H,3H)-dione fragment highlights its significance as a scaffold in medicinal chemistry. Though 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to a different heterocyclic class, the shared substructure suggests potential overlaps in their synthetic routes and potential pharmacological applications. []

7-Amino-1,3-dimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

  • Compound Description: This compound is closely related to the target compound, sharing the 7-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione core structure. Key differences are the presence of a 5-(4-nitrophenyl) and a 6-carbonitrile substituent, contrasting with the 5-(butylamino) and 6-nitro substituents in the target compound. []
  • Relevance: The high degree of structural similarity with 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione makes this compound particularly interesting. The subtle changes in substituents offer valuable insights into structure-activity relationships. Examining the biological activity of this compound could provide valuable information about the impact of these specific substituents on the pharmacological profile of this class of compounds. []

5-Arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-diones and 7-Arylbenzo[h]pyrimido[4,5-b]quinoline-8,10(5H,9H)-diones

  • Compound Description: These compounds, synthesized under mild conditions, are fused heterocyclic systems containing the pyrido[2,3-d] pyrimidine-2,4-dione core, highlighting the diversity attainable through synthetic modifications. []
  • Relevance: Despite the target compound's distinct structure, the shared pyrido[2,3-d] pyrimidine-2,4-dione core suggests potential similarities in their synthesis or reactivity. The variations in ring fusion and aryl substitution in these compounds compared to 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione highlight the adaptability of this core for creating diverse chemical entities with potentially unique biological activities. []

5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione

  • Compound Description: This compound exhibits positive inotropic activity, increasing cardiac muscle contraction. Structurally, it shares the 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione core with the target compound but lacks the 5-(butylamino) and 6-nitro substituents, having a 5-amino and 6-cyano group instead. []
  • Relevance: This compound, with its confirmed biological activity, offers a valuable comparison point for 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The shared core structure and differing substituents allow for exploring how these structural variations translate into different biological effects. []

7-(Substituted amino)-6H-pyrrolo[3,4-d]pyrimidine Derivatives

  • Compound Description: Synthesized from 5-formyl-1,3-dimethyl-6-[(substituted amino)methyl]-2,4(1H,3H)-pyrimidinediones, these derivatives represent another class of heterocyclic compounds with potential biological interest. []
  • Relevance: While not directly analogous to 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, their inclusion underscores the broader context of using substituted pyrimidine derivatives in medicinal chemistry. This emphasizes the versatility of pyrimidine-based scaffolds in synthesizing diverse compounds for exploring various pharmacological targets. []

5-Deazaaminopterin and 5-Deaza-5-methylfolic acid

  • Compound Description: These compounds are 5-deaza analogues of aminopterin and folic acid, respectively. They exhibit anticancer activity and share the pyrido[2,3-d]pyrimidine core with the target compound, although with significant structural variations in the substituents and the absence of a nitro group. []
  • Relevance: Although structurally distinct from 7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, their shared pyrido[2,3-d]pyrimidine core highlights the potential of this scaffold for developing anticancer agents. The substantial differences in their overall structures emphasize the importance of specific substitutions in modulating biological activity within this class of compounds. []

Properties

Product Name

7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

7-amino-5-(butylamino)-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C13H18N6O4

Molecular Weight

322.32 g/mol

InChI

InChI=1S/C13H18N6O4/c1-4-5-6-15-8-7-11(16-10(14)9(8)19(22)23)17(2)13(21)18(3)12(7)20/h4-6H2,1-3H3,(H3,14,15,16)

InChI Key

PYEDRYLOGIMRJO-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C(=NC(=C1[N+](=O)[O-])N)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCCNC1=C2C(=NC(=C1[N+](=O)[O-])N)N(C(=O)N(C2=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.